Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate

Catalog No.
S14512203
CAS No.
M.F
C17H17NO5
M. Wt
315.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)m...

Product Name

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate

IUPAC Name

methyl 2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]acetate

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C17H17NO5/c1-9-16(10(2)23-18-9)17(20)14-8-12-6-11(7-15(19)21-3)4-5-13(12)22-14/h4-6,8,17,20H,7H2,1-3H3

InChI Key

HEHUMYPSHVTSLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(C2=CC3=C(O2)C=CC(=C3)CC(=O)OC)O

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate is a complex organic compound notable for its unique structural features, including a fused benzofuran and isoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of the benzofuran ring, known for its pharmacological properties, combined with the isoxazole structure, which often exhibits neuroactive and anti-inflammatory effects, makes this compound particularly interesting for further research and development .

The reactions involving methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate typically include:

  • Formation of the Benzofuran Core: This involves cyclization reactions with phenolic compounds and aldehydes under acidic or basic conditions.
  • Introduction of the Isoxazole Moiety: Often achieved through (3+2) cycloaddition reactions, catalyzed by metals such as copper(I) or ruthenium(II).
  • Final Coupling and Esterification: The benzofuran and isoxazole intermediates are coupled, followed by esterification to form the methyl ester group.

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate exhibits potential biological activities that warrant investigation. Preliminary studies suggest it may interact with various molecular targets involved in critical biological pathways, including enzymes and receptors. Its structural characteristics may enable it to inhibit or activate specific functions, leading to diverse biological effects such as anti-inflammatory, antimicrobial, or anticancer activities .

The synthesis of methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate typically follows these steps:

  • Synthesis of Benzofuran Core: Cyclization of phenolic compounds with aldehydes.
  • Isoxazole Formation: Introduction via (3+2) cycloaddition.
  • Esterification: Final coupling of intermediates followed by esterification to yield the methyl ester .

The compound has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules and reagents in organic reactions.
  • Biology: Potential candidate for studying enzyme interactions and cellular pathways.
  • Medicine: Of particular interest in drug discovery for developing new therapeutic agents targeting cancer, inflammation, and microbial infections.
  • Industry: Utilized in developing materials with specific chemical properties .

Interaction studies are crucial for understanding how methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate affects biological systems. These studies may involve assessing its binding affinity to various enzymes and receptors to elucidate its mechanism of action. Such investigations can reveal insights into its potential therapeutic roles and guide future drug development efforts .

Methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate shares structural similarities with various other compounds, particularly those containing benzofuran and isoxazole moieties. Some similar compounds include:

  • Benzofuran Derivatives: Known for various biological activities including anticancer effects.
  • Isoxazole Compounds: Exhibiting neuroactive properties.
  • Other Benzofuran-Isolated Compounds: Such as benzothiazoles and benzamides that also show potential pharmacological activities.

Uniqueness

What distinguishes methyl 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)acetate from similar compounds is its unique combination of both benzofuran and isoxazole rings. This combination may confer distinct biological activities and chemical properties that are not present in other derivatives .

XLogP3

2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

315.11067264 g/mol

Monoisotopic Mass

315.11067264 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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